molecular formula C19H22N6O3 B607616 GDC-0326 CAS No. 1282514-88-8

GDC-0326

Cat. No.: B607616
CAS No.: 1282514-88-8
M. Wt: 382.4 g/mol
InChI Key: SIKYDKLGPWRPMZ-LBPRGKRZSA-N
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Description

GDC-0326 is a small molecule drug that acts as a selective inhibitor of phosphatidylinositol 3-kinase alpha (PI3Kα). It was initially developed by Genentech, Inc. and is primarily used in the treatment of various types of cancer, particularly those with hyperactivation of PI3Kα, which is linked to poor prognosis .

Scientific Research Applications

GDC-0326 has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

GDC-0326, also known as (S)-2-((2-(1-isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)oxy)propanamide, is a potent and selective inhibitor of PI3Kα (Phosphatidylinositol 3 kinase alpha) . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an attractive target for therapeutic interventions .

Mode of Action

This compound interacts with PI3Kα, inhibiting its activity . This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is often overactive in various types of cancer . By blocking this pathway, this compound can help control cell growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for many cellular processes, including cell survival, growth, and proliferation. When PI3Kα is inhibited by this compound, the downstream effects include a decrease in AKT phosphorylation and subsequent reduction in mTOR signaling . This leads to a decrease in cell proliferation and an increase in programmed cell death or apoptosis .

Pharmacokinetics

This compound has been found to be highly stable in human and rat liver microsomes, suggesting a good correlation with in vivo rat clearance . It has consistently low clearance and high oral bioavailability across species tested, enabling significant sustained free drug levels . These properties suggest that this compound has favorable pharmacokinetic characteristics for therapeutic use .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the induction of cell death and the suppression of cell growth. Specifically, this compound has been found to effectively suppress the growth of colorectal cancer (CRC) cells in a dose-dependent manner . The induction of a form of programmed cell death known as necroptosis by this compound was correlated with the modulation of receptor-interacting protein kinase (RIPK) 1 and RIPK3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GDC-0326 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

  • Formation of the imidazo[1,2-d][1,4]benzoxazepine core.
  • Introduction of the triazole ring.
  • Coupling of the isopropyl group.
  • Final functionalization to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

GDC-0326 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Comparison with Similar Compounds

Similar Compounds

    Alpelisib: Another PI3Kα inhibitor used in the treatment of breast cancer.

    Buparlisib: A pan-PI3K inhibitor with broader activity against multiple PI3K isoforms.

    Copanlisib: A PI3K inhibitor with activity against both PI3Kα and PI3Kδ.

Uniqueness

GDC-0326 is unique in its high selectivity for PI3Kα over other PI3K isoforms, which reduces off-target effects and improves its therapeutic profile. This selectivity makes it a promising candidate for combination therapies with other anticancer agents, such as 5-fluorouracil, to enhance antitumor efficacy .

Properties

IUPAC Name

(2S)-2-[[2-(2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]oxy]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-11(2)25-19(21-10-22-25)15-9-24-6-7-27-16-8-13(28-12(3)17(20)26)4-5-14(16)18(24)23-15/h4-5,8-12H,6-7H2,1-3H3,(H2,20,26)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKYDKLGPWRPMZ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NC=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)OC(C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)OC1=CC2=C(C=C1)C3=NC(=CN3CCO2)C4=NC=NN4C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1282514-88-8
Record name GDC-0326
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1282514888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GDC-0326
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPJ2JD8YZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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